molecular formula C7H7NO2 B2768790 6-Hydroxy-4-methylnicotinaldehyde CAS No. 1289144-61-1

6-Hydroxy-4-methylnicotinaldehyde

Cat. No.: B2768790
CAS No.: 1289144-61-1
M. Wt: 137.138
InChI Key: JRCWIXQZWNAOBZ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 4th position on the pyridine ring

Biochemical Analysis

Biochemical Properties

6-Hydroxy-4-methylnicotinaldehyde is involved in various biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methylnicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 6-Hydroxy-4-methylnicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation.

Another method involves the condensation of 6-Hydroxy-4-methylpyridine with formaldehyde, followed by oxidation. This route may utilize catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 6-Hydroxy-4-methylnicotinic acid.

    Reduction: 6-Hydroxy-4-methylbenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

6-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Comparison with Similar Compounds

6-Hydroxy-4-methylnicotinaldehyde can be compared with other similar compounds, such as:

    6-Hydroxy-4-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Methylnicotinaldehyde: Lacks the hydroxyl group at the 6th position.

    6-Hydroxy-4-methylpyridine: Lacks the aldehyde group.

Properties

IUPAC Name

4-methyl-6-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-7(10)8-3-6(5)4-9/h2-4H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCWIXQZWNAOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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